Product packaging for 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane(Cat. No.:)

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

Cat. No.: B13222976
M. Wt: 167.25 g/mol
InChI Key: NZKRFMXTCLEYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane (CAS for HCl salt: 2031258-98-5) is a specialized tricyclic organic compound with the molecular formula C10H17NO, serving as a valuable chemical scaffold in research and development . This compound features a unique bridged structure incorporating both oxygen and nitrogen heteroatoms, making it a prime candidate for exploring three-dimensional chemical space in medicinal chemistry. Its core structure is related to other tricyclic frameworks, such as those found in reagents used for complex ether cleavage and transannular cyclization reactions, highlighting its potential as a versatile synthetic intermediate . The hydrochloride salt form (C10H18ClNO, MW: 203.71) is available to facilitate research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in pharmaceutical development for central nervous system (CNS) targets, due to its rigid, bridged framework that can mimic bioactive conformations. The storage and handling should adhere to appropriate safety protocols for research chemicals, as specified in the associated Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13222976 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

8-oxa-11-azatricyclo[4.3.3.01,6]dodecane

InChI

InChI=1S/C10H17NO/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h11H,1-8H2

InChI Key

NZKRFMXTCLEYGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CNCC2(C1)COC3

Origin of Product

United States

Strategic Retrosynthetic Analysis of the 8 Oxa 11 Azatricyclo 4.3.3.0,1,6 Dodecane Core

Identification of Key Synthetic Intermediates and Synthon Equivalents

Based on the disconnection strategies outlined above, several key synthetic intermediates and their corresponding synthon equivalents can be proposed. A synthon is an idealized fragment resulting from a disconnection, while a synthetic equivalent is the real chemical reagent used to perform the function of that synthon.

If pursuing an intramolecular cycloaddition pathway, a key intermediate would be a molecule containing both an epoxide and a tethered alkene with an electron-withdrawing group. The synthon in this case would be a dipolar species generated from the epoxide opening.

For a strategy involving a Diels-Alder reaction to form the carbocyclic core, the key intermediates would be a substituted cyclohexene (B86901) derivative. Subsequent functionalization, such as epoxidation followed by ring-opening with an amine, would be necessary to install the heteroatoms.

An approach based on intramolecular nucleophilic substitution would necessitate a bicyclic intermediate possessing both a nucleophilic amine and a leaving group, or a hydroxyl group and a leaving group, at appropriate positions to facilitate the final ring closures.

The following table details potential synthons and their corresponding synthetic equivalents for the construction of the 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane core.

SynthonSynthetic EquivalentCorresponding Strategy
Azomethine YlideN-metalated imine or stabilized iminium salt1,3-Dipolar Cycloaddition
Oxyallyl Cationα,α'-dihaloketone[4+3] Cycloaddition
Enolate/EnamineKetone/Aldehyde with base or secondary amineIntramolecular Aldol/Mannich
NitroneN-alkylhydroxylamine and an aldehydeIntramolecular Nitrone Cycloaddition

Foundational Considerations for Stereochemical Control in Polycyclic Construction

The construction of a complex, three-dimensional structure like this compound necessitates rigorous control over stereochemistry. The relative and absolute configuration of multiple stereocenters must be precisely established.

Substrate Control: A common strategy for achieving stereocontrol is to use a chiral starting material and transfer its stereochemistry through the synthetic sequence. Chiral pool synthesis, starting from readily available chiral molecules like amino acids or carbohydrates, can be a powerful approach.

Reagent Control: The use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity in key bond-forming reactions. For instance, asymmetric epoxidation or dihydroxylation reactions can set key stereocenters early in the synthesis.

Diastereoselective Cyclizations: Intramolecular reactions are often highly diastereoselective due to the conformational constraints of the tether connecting the reacting functional groups. The stereochemistry of existing centers in the precursor can direct the formation of new stereocenters during the cyclization event. For example, in a Diels-Alder reaction with a cyclic diene, the formation of bicyclic products often follows the endo rule, which dictates the stereochemical outcome. youtube.com

Computational Modeling: Modern computational chemistry can play a crucial role in predicting the stereochemical outcome of reactions. By modeling the transition states of key cyclization steps, it is possible to predict the most likely diastereomeric product, thus guiding the synthetic design. researchgate.net

The stereochemical complexity of the target molecule requires a carefully planned synthetic sequence where each stereocenter is installed with a high degree of control. The choice of strategy will ultimately depend on the desired stereoisomer and the availability of starting materials and reagents.

Mechanistic Investigations of Key Bond Forming Reactions Relevant to 8 Oxa 11 Azatricyclo 4.3.3.0,1,6 Dodecane Synthesis

Unraveling Reaction Pathways for Bridged Tricyclic Assembly

The formation of the 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane skeleton likely proceeds through multi-step reaction cascades that efficiently build molecular complexity. One potent strategy involves tandem reactions, where a sequence of intramolecular transformations occurs in a single pot, avoiding the isolation of intermediates. For instance, a condensation/cyclization/cycloaddition cascade can be envisioned, starting from acyclic precursors to rapidly assemble a tricyclic amine framework. acs.org Such a pathway might involve an initial cyclization to form a bicyclic intermediate, followed by a transannular bond formation to establish the final bridged system.

Another relevant approach is the intramolecular amination of remote C–H bonds, inspired by classic transformations like the Hofmann-Löffler-Freytag (HLF) reaction. bohrium.comnsf.gov This strategy involves the generation of a nitrogen-centered radical which abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that subsequently forms a new C-N bond to close the ring. nsf.gov For the synthesis of a bridged system like this compound, this would entail a transannular C-H amination within a pre-formed monocyclic or bicyclic amine precursor. bohrium.com Mechanistic studies have shown that such processes can be promoted by light, heat, or a combination of both, which synergistically accelerate different elementary steps of the reaction. bohrium.comnsf.gov

A plausible reaction pathway could also involve an intramolecular aza-Prins cyclization. In this scenario, a stabilized iminium ion, generated from an enamide precursor under acidic conditions, could undergo a 6-exo-trig cyclization to forge a key C-C bond and establish the core ring system. nih.gov The strategic placement of functional groups on the precursor would be critical to guide the cyclization toward the desired tricyclic architecture.

Stereocontrol and Regiocontrol in Complex Cyclization Processes

Achieving precise control over stereochemistry and regiochemistry is paramount when constructing complex molecules with multiple stereocenters, such as the this compound core. The stereochemical outcome of cyclization reactions is often dictated by the geometry of the starting materials and the reaction conditions. nih.gov

In many syntheses of complex polycyclic alkaloids, stereocontrol is achieved through tandem cycloaddition reactions. acs.org For example, a tandem double-intramolecular [4+2]/[3+2] nitroalkene cycloaddition has been used to stereocontrolled construction of four rings in a natural product core. acs.org Similarly, Diels-Alder cycloadditions using chiral dienes can establish key quaternary stereocenters with high enantioselectivity early in a synthetic sequence. nih.gov The resulting stereochemistry then directs subsequent bond formations.

Enantioselective cyclization methods are crucial for producing specific isomers. chemrxiv.org The use of chiral catalysts or ligands can create a chiral environment that favors the formation of one enantiomer over the other. For instance, an enantioselective decarboxylative allylic alkylation promoted by a chiral ligand has been used to provide an enantioenriched alkene, which is a precursor for further cyclizations. nih.gov In metal-catalyzed reactions, the choice of ligand is often the determining factor for stereoselectivity.

Regioselectivity, or the control of where new bonds form, is also a significant challenge. In transannular reactions, such as the Heck cyclization, the regioselectivity can be remarkable, favoring the formation of a strained 7-membered ring over a more common 6-membered ring. nih.gov This control is often attributed to the conformational constraints of the cyclic precursor, which pre-orients the reacting moieties into a position that favors a specific cyclization pathway.

Reaction Type Controlling Factor Outcome Relevance to Bridged Systems
Diels-Alder CycloadditionChiral Danishefsky dieneHigh enantioselectivity (97% ee)Establishes initial stereocenters in a tricyclic ketone precursor. nih.gov
Aza-Prins CyclizationSubstrate conformation (enamide)Diastereoselective 6-exo-trig cyclizationForms bridge ring and N-hetero quaternary center in a single step. nih.gov
Intramolecular Heck ReactionConformational constraintsRegioselective 7-endo-trig cyclizationConstructs strained medium-sized rings within a polycyclic framework. nih.gov
Asymmetric Domino CyclizationChiral Phox-type ligandsHigh enantioselectivity (92-99% ee)Creates multiple quaternary stereocenters in bridged tricyclic skeletons. researchgate.net

Catalytic Cycle Elucidation and Ligand Effects in Metal-Mediated Syntheses

Transition metal catalysis offers powerful tools for constructing complex heterocyclic scaffolds. mdpi.comdoaj.org Metal-catalyzed cyclization reactions are efficient for the stereoselective formation of both carbocyclic and heterocyclic rings. mdpi.com Understanding the catalytic cycle is essential for optimizing these transformations.

A general catalytic cycle for a metal-mediated cyclization, such as a nickel-catalyzed domino reaction to form bridged tricycles, might involve several key steps: researchgate.net

Oxidative Cyclization: The low-valent metal catalyst coordinates to the unsaturated precursors (e.g., an enyne), followed by oxidative cyclization to form a metallacyclopentene intermediate.

Carbometalation/Insertion: The metallacycle then undergoes insertion of another unsaturated component.

Reductive Elimination: The final step is the reductive elimination of the metal, which releases the polycyclic product and regenerates the active catalyst.

The ligands coordinated to the metal center play a crucial role in this cycle. They influence the catalyst's reactivity, stability, and selectivity. hintermair-research.com For instance, in a titanium-mediated [2+2+2] annulation, the reaction proceeds through a bridged bicyclic metallacyclopentene intermediate. The fate of this intermediate can be controlled by ligands; addition of benzaldehyde (B42025) can induce cheletropic extrusion of the metal to yield a cyclohexadiene product. nih.gov In nickel-catalyzed asymmetric cyclizations, conformationally rigid chiral ligands are critical for achieving high levels of enantioselectivity. researchgate.net

Silver-catalyzed hydroamination is another relevant method, where the catalyst activates an N-H bond for addition across an olefin. umich.edu The catalytic cycle likely involves the formation of a silver-amide species, which then participates in the intramolecular cyclization. Ligand effects in these systems can modulate the Lewis acidity of the metal center and influence the rate and efficiency of the key bond-forming steps.

Role of Intermediates in Determining Reaction Outcome

In the context of synthesizing bridged heterocycles, several types of intermediates are significant:

Iminium Ions: As seen in the aza-Prins cyclization, iminium ions are key electrophilic intermediates that trigger the ring-closing cascade. The stability and substitution pattern of the iminium ion dictate the feasibility and stereochemical course of the cyclization. nih.gov

Radical Intermediates: In Hofmann-Löffler-Freytag type reactions, the formation of specific nitrogen- and carbon-centered radicals is essential. The reaction pathway proceeds through an alkyl iodide intermediate, where light promotes N-I bond homolysis and hydrogen atom transfer (HAT), while heat promotes the subsequent SN2 ring closure. bohrium.comnsf.gov

Metallacycles: In metal-catalyzed reactions, organometallic intermediates like metallacyclopentenes are common. nih.gov The structure and stability of these metallacycles are critical. They can undergo various subsequent transformations, such as reductive elimination or further insertion reactions, each leading to different final products. nih.gov

Aminal Intermediates: In the synthesis of some tetraazatricycloalkanes, the reaction proceeds through a complex equilibrium of aminal and iminium ion intermediates. The reaction of these intermediates with a reducing agent like formic acid leads to the final product. researchgate.net


Advanced Spectroscopic and Structural Elucidation of 8 Oxa 11 Azatricyclo 4.3.3.0,1,6 Dodecane and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the covalent framework and relative stereochemistry of complex organic molecules like 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides a detailed map of atomic connectivity and spatial relationships.

For cage-like polycyclic compounds, ¹H NMR spectra can be complex due to the rigid structure, which often results in broad, overlapping signals and long-range proton-proton couplings. scielo.org.za The interpretation of these spectra relies heavily on 2D NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached carbons. researchgate.net Further insight is gained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the complete carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are pivotal for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. ipb.pt

In the absence of specific spectral data for this compound, a hypothetical analysis based on its structure can be illustrative. The molecule possesses several distinct proton and carbon environments. The bridgehead protons and carbons would exhibit unique chemical shifts due to the strained nature of the tricyclic system. The protons adjacent to the oxygen and nitrogen heteroatoms would be deshielded, appearing at a lower field in the ¹H NMR spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict ¹H and ¹³C chemical shifts for such novel structures, aiding in the assignment of experimental spectra. researchgate.netmdpi.com

Below is a table of representative ¹³C NMR chemical shifts for a related polycyclic cage compound, demonstrating the typical chemical shift ranges for carbons in such systems.

Carbon AtomChemical Shift (ppm)
C=O198.5
C=C143.5, 133.4
C-N58.6
Bridgehead CH48.0, 44.3
CH₂41.6, 35.8, 26.9
Data derived from a functionalized pentacyclic cage compound. researchgate.net

Definitive Structural Assignment via X-ray Crystallography

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be obtained. This technique is particularly valuable for rigid polycyclic systems where NMR data can be ambiguous.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For novel structures like this compound, X-ray crystallography would confirm the connectivity of the tricyclic framework, the conformation of the rings, and the relative orientation of substituents.

While a crystal structure for this compound is not publicly available, data from analogous structures can provide insight into the expected structural features. For example, the crystal structure of 1-azabicyclo[3.3.1]nonane-2,6-dione, a related bridgehead nitrogen compound, reveals a boat-chair conformation with significant distortion of the bridgehead amide from planarity. rsc.org Similarly, the analysis of a co-crystal of 1,3,6,8-tetraazatricyclo[4.4.1.1]dodecane (TATD) has provided detailed structural information on its molecular geometry. researchgate.net

Below is a table summarizing key crystallographic data for a related tetraazatricyclo[4.4.1.1]dodecane derivative, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
a (Å)25.6048 (18)
b (Å)7.5295 (7)
c (Å)18.2317 (13)
β (°)111.080 (5)
Volume (ų)3279.7 (5)
Z8
Data for the co-crystal of 1,3,6,8-tetraazatricyclo[4.4.1.1]dodecane and 4-chloro-3,5-dimethylphenol. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally established. This is particularly important for new compounds to confirm their identity.

In addition to providing the molecular formula, mass spectrometry offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer (e.g., by electron ionization - EI), the resulting molecular ion can undergo characteristic fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the original molecule.

For this compound, the fragmentation would be influenced by the presence of the ether and amine functionalities, as well as the strained tricyclic framework. Key fragmentation pathways would likely involve:

α-Cleavage: The cleavage of bonds adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers. This would lead to the formation of stable carbocations or radical cations.

Ring Cleavage: The strained polycyclic system can undergo characteristic ring-opening reactions upon ionization. The fragmentation of bridgehead-substituted systems is often directed by the substituent and the inherent strain of the cage structure. nih.govresearchgate.net

Loss of Small Neutral Molecules: The expulsion of small, stable molecules like H₂O, CO, or ethylene (B1197577) from the molecular ion can also occur.

The fragmentation patterns of related bridgehead-substituted norbornan-2-ones have been shown to be highly dependent on the nature and electronic properties of the bridgehead substituent, leading to competitive cleavages and rearrangements. nih.govresearchgate.net

A hypothetical HRMS analysis of this compound (C₁₀H₁₇NO) would be expected to show a molecular ion peak corresponding to its exact mass. The table below illustrates the kind of data obtained from an HRMS experiment.

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[M+H]⁺168.1383(Hypothetical)
Fragment 1(Hypothetical)(Hypothetical)
Fragment 2(Hypothetical)(Hypothetical)

Chiroptical Methods for Enantiomeric Purity Assessment in Asymmetric Synthesis

This compound is a chiral molecule. In the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound, methods for assessing the enantiomeric purity (or enantiomeric excess, ee) are essential. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. The primary techniques in this category are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), VCD is an excellent method for determining the absolute configuration of a chiral molecule. wikipedia.org This is achieved by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (often using Density Functional Theory, DFT) for one of the enantiomers. nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov VCD is particularly useful for molecules that lack a UV chromophore, which is a requirement for ECD. wikipedia.org

Electronic Circular Dichroism (ECD) is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.gov The application of ECD for absolute configuration determination is often guided by the exciton (B1674681) chirality method, which is applicable when a molecule contains two or more chromophores that are spatially close but not conjugated. nih.gov The interaction between the transition dipole moments of these chromophores leads to a characteristic bisignate (two-signed) ECD signal, the sign of which can be correlated to the absolute stereochemistry of the molecule. nih.gov

For a molecule like this compound, which lacks strong chromophores in the near-UV region, VCD would be the more suitable technique for determining its absolute configuration. The assessment of enantiomeric purity is typically achieved using chiral chromatography (HPLC or GC), but VCD and ECD can also provide information on enantiomeric excess by measuring the magnitude of the chiroptical response. hindsinstruments.com

The table below outlines the principles of these chiroptical techniques.

TechniquePrincipleApplication in Asymmetric Synthesis
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by vibrating chiral molecules. wikipedia.orgDetermination of absolute configuration by comparison with theoretical calculations; assessment of enantiomeric purity. cam.ac.uk
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-visible light by chiral molecules with chromophores. nih.govDetermination of absolute configuration, particularly using the exciton chirality method; assessment of enantiomeric purity. rsc.org

Functionalization and Derivatization Strategies for the 8 Oxa 11 Azatricyclo 4.3.3.0,1,6 Dodecane Core

Orthogonal Functionalization and Diversity-Oriented Synthesis Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, aiming to explore vast areas of chemical space efficiently. frontiersin.org Applying a DOS approach to the 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane core would enable the rapid generation of a library of unique analogues for screening purposes. nih.gov A successful DOS campaign relies heavily on orthogonal functionalization, where different reactive sites on a molecule can be addressed independently using specific, non-interfering reaction conditions. bham.ac.uk

The this compound scaffold possesses two primary sites for initial diversification: the secondary amine at the N-11 position and the various C-H bonds on the carbocyclic and heterocyclic rings. An orthogonal protection strategy is fundamental to achieving selective functionalization. iris-biotech.de For instance, the secondary amine could be protected with a group that is labile under specific conditions (e.g., a Boc group, removable with acid), allowing for subsequent C-H functionalization. After derivatization of the carbon skeleton, the amine protecting group could be removed and the nitrogen atom functionalized.

A common DOS strategy is the "Build/Couple/Pair" algorithm, where building blocks are synthesized, coupled together, and then subjected to cyclization or rearrangement reactions to create scaffold diversity. frontiersin.orgcam.ac.uk In the context of the this compound core, a "scaffold-based" DOS could be envisioned where the tricyclic system is the central privileged scaffold. nih.gov Different functional groups could be introduced at the nitrogen and at a pre-functionalized carbon position, leading to a library of compounds with diverse appendages and three-dimensional orientations.

Table 1: Illustrative Orthogonal DOS Strategy for the this compound Scaffold

StepActionReagents/ConditionsIntermediate/ProductRationale
1N-Protection Boc₂O, Et₃N, DCMN-Boc-protected scaffoldProtects the reactive amine for subsequent C-H functionalization. iris-biotech.de
2C-H Functionalization (Hypothetical) Directed C-H activation or radical halogenationN-Boc-protected, C-functionalized scaffoldIntroduces a second diversification point (e.g., a halide for cross-coupling).
3First Diversification Cross-coupling reaction (e.g., Suzuki, Sonogashira)Library of N-Boc, C-diversified scaffoldsAttaches a variety of R¹ groups to the carbon skeleton.
4Deprotection Trifluoroacetic Acid (TFA) in DCMLibrary of C-diversified scaffolds with free amineSelectively removes the Boc group without affecting the newly installed R¹ group. iris-biotech.de
5Second Diversification Acylation, Sulfonylation, Alkylation, Reductive AminationFinal library of di-functionalized productsAttaches a variety of R² groups to the nitrogen atom.

Regioselective Transformations and Peripheral Modifications of the Tricyclic System

Peripheral modifications involve the selective functionalization of the outer atoms of the core scaffold. For the this compound system, this primarily concerns derivatization of the secondary amine and the selective activation of specific C-H bonds.

The secondary amine at N-11 is the most nucleophilic and basic site, making it the most straightforward position to functionalize. Standard reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, though this can be prone to over-alkylation.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

The regioselective functionalization of unactivated C(sp³)-H bonds on the saturated framework is significantly more challenging. nih.gov The bicyclo[3.3.1]nonane framework, which is structurally related to parts of the target scaffold, is known for its unique conformational properties that can influence reactivity. nih.govvu.lt Modern synthetic methods offer potential pathways:

Directed C-H Activation: If a directing group is installed (e.g., on the nitrogen), it can guide a transition metal catalyst to activate a specific C-H bond, often at a predictable distance from the directing group.

Hofmann–Löffler–Freytag Reaction: This classic reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then intramolecularly abstracts a hydrogen atom, typically from a δ-carbon, leading to the formation of a new heterocyclic ring or the introduction of a halogen at that position.

Photoredox Catalysis: Recent advances have enabled the functionalization of remote, unactivated C-H bonds. For saturated aza-heterocycles, strategies have been developed for β-functionalization. nih.govresearchgate.net A two-step process involving dehydrogenation to an ene-carbamate intermediate, followed by an anti-Markovnikov hydrofunctionalization, allows for the introduction of various functional groups at the β-position relative to the nitrogen. nih.gov

Table 2: Potential Regioselective and Peripheral Modifications

Reaction TypeReagent/Catalyst SystemPotential Site of ModificationProduct ClassAnalogous Precedent
N-AcylationAcetyl chloride, PyridineN-11N-Acetyl derivativeStandard amine chemistry
N-SulfonylationTosyl chloride, Et₃NN-11N-Tosyl derivativeStandard amine chemistry
β-C-H Functionalization (indirect)1. Photoredox/Cu Dehydrogenation 2. Photoredox HydrofunctionalizationC-10 or C-12 (β to N-11)β-Alkoxy, β-Alkyl, or β-Amino derivativesβ-Functionalization of saturated aza-heterocycles. nih.gov
C-H HalogenationN-Bromosuccinimide, LightBridgehead or other susceptible C-HHalogenated scaffoldFree-radical halogenation

Exploration of Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency. acs.org To apply this methodology to the this compound scaffold, a "handle," typically a halide or triflate, must first be installed on the carbon framework. This could be achieved through methods described in the previous section.

Once a halogenated derivative is obtained, a variety of cross-coupling reactions can be employed for diversification:

Suzuki-Miyaura Coupling: Reaction of the halide with an organoboron reagent (e.g., boronic acid) to form a C-C bond, introducing aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, attaching new amino groups to the scaffold.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, useful for introducing linear extensions.

Heck Reaction: Reaction with an alkene to form a new C-C bond with vinylation of the scaffold.

The use of N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency and scope of palladium-catalyzed cross-coupling, enabling reactions on previously challenging substrates. nih.govresearchgate.net An innovative strategy for functionalizing saturated cyclic amines involves a fundamentally different approach: a C-C cleavage/cross-coupling sequence. This method utilizes a Norrish-Yang photoreaction to create a strained N-fused bicyclic α-hydroxy-β-lactam from the parent amine. This intermediate can then undergo a palladium-catalyzed, regioselective opening of the lactam ring coupled with arylation, providing a novel entry to α-functionalized aza-cycles. researchgate.net

Table 3: Illustrative Cross-Coupling Reactions on a Functionalized Scaffold

Reaction NameCoupling PartnerCatalyst/Ligand System (Illustrative)Introduced Group (R)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhosPhenyl
Buchwald-HartwigMorpholinePd₂(dba)₃, RuPhosMorpholinyl
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuIPhenylethynyl
StilleTributyl(vinyl)stannanePd(PPh₃)₄Vinyl

(Note: Table assumes prior synthesis of a halogenated this compound derivative.)

Post-Cyclization Chemical Modifications

Post-synthetic modification (PSM) refers to the chemical transformation of a scaffold after its core structure has been assembled. airo.co.in This can involve the manipulation of existing functional groups or reactions that alter the scaffold's fundamental ring system. researchgate.net

For the this compound core, PSM could offer unique pathways to novel structures that are inaccessible through direct synthesis.

Ring-Opening Reactions: The ether linkage at O-8 could potentially be cleaved under strongly acidic or Lewis acidic conditions, leading to a bicyclic amino alcohol. This would fundamentally alter the topology of the scaffold.

Ring Rearrangements: Under certain conditions, bridged systems can undergo skeletal rearrangements, such as Wagner-Meerwein shifts, if a carbocation can be generated at a suitable position on the carbocyclic framework.

Modification of Pre-installed Groups: If the initial synthesis of the tricyclic system was designed to include other functional groups (e.g., ketones, esters, or alkenes), these can be manipulated post-cyclization. For example, a ketone could be reduced to an alcohol, converted to an oxime, or undergo a Wittig reaction.

Table 4: Potential Post-Cyclization Modification Strategies

Modification TypeReagents/ConditionsStructural Change
Ether CleavageHBr or BBr₃Ring-opening to form a functionalized bicyclic amino alcohol.
Skeletal RearrangementStrong acid (e.g., H₂SO₄)Potential rearrangement of the carbocyclic framework.
Functional Group Interconversion1. LiAlH₄ 2. PCC(On a ketone-containing analogue) Reduction to alcohol or oxidation of a precursor alcohol.
Ring Expansion/ContractionDiazomethane, etc.(On a ketone-containing analogue) Insertion reactions to alter ring size.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane, and how can structural purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with precursor molecules like bicyclic amines and oxygen-containing heterocycles. Optimize reaction conditions (e.g., temperature, solvent polarity) using statistical design of experiments (DoE) to minimize side reactions. For example, employ a central composite design to evaluate the impact of variables like catalyst loading and reaction time on yield .
  • Purity validation : Use HPLC with UV-Vis detection (λ = 210–280 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Compare spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound’s complex tricyclic structure?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality. Refine data using software like OLEX2 or SHELXL to resolve disorder in the azetidine ring .
  • Advanced NMR : Employ 2D-COSY and HSQC experiments to assign proton and carbon signals in overlapping regions. For oxygen and nitrogen atoms, use solid-state NMR (¹⁵N/¹⁷O) with cross-polarization magic-angle spinning (CP-MAS) .

Q. How can researchers accurately determine the compound’s key physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Solubility profiling : Conduct phase-solubility studies in buffered solutions (pH 1–12) using UV spectrophotometry or HPLC-ELSD . Apply the van’t Hoff equation to model temperature-dependent solubility .
  • Stability testing : Use accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways. Pair with DFT calculations to predict reactive sites (e.g., oxygen bridge oxidation) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported catalytic activity data for this compound?

  • Methodology :

  • Controlled variable analysis : Use factorial design to isolate confounding factors (e.g., trace metal impurities, solvent hygroscopicity). For example, a 2³ factorial design can test interactions between catalyst loading, solvent polarity, and reaction atmosphere .
  • Cross-validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and compare results with computational models (e.g., Gaussian or ORCA for transition-state analysis) .

Q. What computational strategies integrate reaction mechanism elucidation with experimental validation?

  • Methodology :

  • Reaction path sampling : Use QM/MM simulations (e.g., VASP or NWChem) to map energy barriers for key steps like ring-opening or nitrogen inversion. Validate with kinetic isotope effect (KIE) experiments .
  • Machine learning (ML) : Train ML models on existing kinetic data to predict optimal reaction conditions. For instance, a random forest algorithm can prioritize variables like temperature or pressure for experimental testing .

Q. How can researchers resolve thermodynamic vs. kinetic contradictions in the compound’s reactivity under varying conditions?

  • Methodology :

  • Microkinetic modeling : Develop a microkinetic model using COMSOL Multiphysics to simulate competing pathways (e.g., ring strain release vs. azetidine protonation). Validate with time-resolved FTIR or stopped-flow spectroscopy .
  • Isothermal titration calorimetry (ITC) : Quantify binding energetics in host-guest systems to distinguish thermodynamic favorability from kinetic bottlenecks .

Methodological Recommendations

  • Data Management : Use chemical informatics platforms (e.g., KNIME or Pipeline Pilot) to automate data aggregation from spectral, crystallographic, and computational sources. Implement version control (e.g., Git) for reproducibility .
  • Conflict Resolution : Apply Bayesian statistical analysis to reconcile conflicting datasets, weighting results by experimental rigor (e.g., sample size, detection limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.